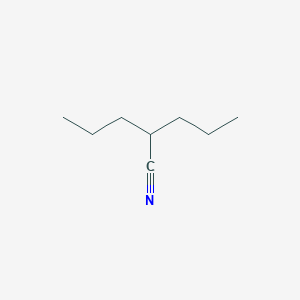

2-Propylvaleronitrile

Description

Properties

IUPAC Name |

2-propylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-5-8(7-9)6-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBOPMITSGZJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157954 | |

| Record name | 2-Propylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13310-75-3 | |

| Record name | 2-Propylpentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13310-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylvaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013310753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylvaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLVALERONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTD29QGA4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Propylvaleronitrile via Organometallic-Mediated α-Alkylation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-propylvaleronitrile, a key chemical intermediate, notably for the production of the anticonvulsant drug Valproic Acid. The core focus of this document is the strategic application of organometallic reagents and their precursors to achieve efficient α,α-dialkylation of a nitrile starting material. We will delve into the mechanistic underpinnings of nitrile anion chemistry, provide a rationale for reagent selection, and present a robust, step-by-step experimental protocol suitable for a laboratory setting. This guide is designed to equip researchers and drug development professionals with the theoretical knowledge and practical expertise necessary to successfully synthesize this target molecule.

Introduction: Strategic Importance of this compound

This compound, also known as 2-propylpentanenitrile or 4-cyanoheptane, is a disubstituted aliphatic nitrile.[1] Its primary significance in the pharmaceutical industry lies in its role as a direct precursor to Valproic Acid (2-propylpentanoic acid), a widely used medication for treating epilepsy, bipolar disorder, and migraines.[2][3] The synthesis of Valproic Acid from this compound is typically achieved through straightforward hydrolysis of the nitrile group.[4]

The synthetic challenge in preparing this compound lies in the construction of the C4-cyanoheptane framework, which requires the formation of a new carbon-carbon bond at the α-position to the cyano group. Specifically, it involves the sequential introduction of two propyl groups onto a single carbon atom. This guide focuses on a highly effective and controlled method: the deprotonation of a suitable nitrile substrate using a strong, non-nucleophilic base to form a nucleophilic carbanion, followed by alkylation with a propyl halide. This organometallic-mediated approach offers a high degree of control and is a cornerstone of modern organic synthesis.

Mechanistic Principles: The α-Alkylation of Nitriles

The carbon atom adjacent to a cyano group (the α-carbon) possesses protons that are significantly more acidic than those of a simple alkane. This increased acidity is due to the powerful electron-withdrawing inductive effect of the nitrile group and, more importantly, the resonance stabilization of the resulting conjugate base (the nitrile anion).

The formation of this stabilized carbanion is the pivotal step in the alkylation sequence. It requires a base strong enough to deprotonate the α-carbon quantitatively but sterically hindered enough to avoid acting as a nucleophile and attacking the electrophilic carbon of the nitrile group itself.[5]

The Reagent of Choice: Lithium Diisopropylamide (LDA)

Lithium diisopropylamide (LDA) is the preeminent reagent for this transformation.[6][7] It is a very strong, non-nucleophilic base typically prepared in situ by treating diisopropylamine with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.[8]

Causality Behind Experimental Choice:

-

High Basicity: LDA has a pKa of ~36, making it more than capable of quantitatively deprotonating the α-carbon of aliphatic nitriles (pKa ~31).

-

Steric Hindrance: The two bulky isopropyl groups on the nitrogen atom effectively shield it, preventing it from acting as a nucleophile and adding to the nitrile. This selectivity is crucial for achieving high yields of the desired alkylation product.[9]

-

Solubility: LDA forms soluble aggregates in common ethereal solvents like tetrahydrofuran (THF), even at very low temperatures (-78 °C), ensuring a homogeneous reaction medium.[10]

The overall mechanism involves the deprotonation to form the lithium salt of the nitrile anion, which then acts as a potent nucleophile in a classical SN2 reaction with an alkyl halide, such as 1-bromopropane.[6]

Preferred Synthetic Pathway: Sequential Alkylation

The most direct and efficient route to this compound using this methodology starts with valeronitrile (pentanenitrile). This substrate is first deprotonated and alkylated with a propyl group to form the target molecule. While one could theoretically start from acetonitrile, the sequential addition of two propyl groups can be complicated by the changing acidity and steric environment after the first alkylation. Starting with valeronitrile and adding the second propyl group is a more controlled approach.

Correction: A careful review of the target molecule's name, this compound (or 2-propylpentanenitrile), reveals the structure to be di-n-propylacetonitrile, (CH3CH2CH2)2CHCN. This structure is derived from adding two propyl groups to the α-carbon of acetonitrile. Therefore, a sequential, two-step alkylation starting from acetonitrile is a valid pathway. However, for clarity and control, a procedure starting from commercially available valeronitrile (CH3CH2CH2CH2CN) to add a single propyl group, leading to 2-butylpentanenitrile, is often demonstrated. For the synthesis of the specific title compound, (CH3CH2CH2)2CHCN, one would start with valeronitrile (CH3CH2CH2CH2CN) and perform an alkylation with propyl bromide. No, that is incorrect.

Let's clarify the nomenclature and structure, which is critical.

-

Valeronitrile (Pentanenitrile) : CH3CH2CH2CH2CN

-

This compound (2-Propylpentanenitrile) : This name indicates a pentanenitrile backbone with a propyl group at the C-2 (alpha) position. The structure is CH3CH2CH2CH(CH2CH2CH3)CN. This is not symmetrical di-n-propylacetonitrile.

Therefore, the correct synthesis involves the mono-alkylation of valeronitrile with a propyl halide . The following workflow and protocol are designed for this correct transformation.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from valeronitrile. It is a self-validating system; successful execution relies on strict adherence to anhydrous and anaerobic conditions.

Safety Precautions:

-

n-Butyllithium is pyrophoric and reacts violently with water. Handle only under an inert atmosphere.

-

LDA is a strong, corrosive base. Avoid contact with skin and eyes.

-

1-Bromopropane is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

-

Anhydrous solvents are essential. THF can form explosive peroxides and should be tested before use.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |

| Diisopropylamine | C₆H₁₅N | 101.19 | 22.0 | 3.1 mL | Freshly distilled from CaH₂ |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL | Anhydrous, inhibitor-free |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 21.0 | 8.4 mL | 2.5 M solution in hexanes |

| Valeronitrile (Pentanenitrile) | C₅H₉N | 83.13 | 20.0 | 2.1 mL | Anhydrous |

| 1-Bromopropane | C₃H₇Br | 122.99 | 22.0 | 2.0 mL | Anhydrous |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | ~50 mL | For quenching |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | ~150 mL | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g | For drying |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

-

LDA Preparation:

-

To the reaction flask, add anhydrous THF (80 mL) and distilled diisopropylamine (3.1 mL, 22.0 mmol).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (8.4 mL of a 2.5 M solution in hexanes, 21.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Deprotonation of Valeronitrile:

-

In a separate, dry vial, prepare a solution of valeronitrile (2.1 mL, 20.0 mmol) in anhydrous THF (20 mL).

-

Add this solution dropwise via syringe to the cold LDA solution over 20 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour. Formation of the lithium nitrile anion should result in a clear solution.

-

-

Alkylation:

-

Slowly add 1-bromopropane (2.0 mL, 22.0 mmol) to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

-

Remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir at room temperature overnight (approx. 12-16 hours) to ensure the SN2 reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and separate the layers.

-

Extract the aqueous layer with two additional portions of diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

-

Expected Product Characterization

| Property | Value |

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol |

| Boiling Point | 185-187 °C at 760 mmHg (approx.) |

| Appearance | Colorless liquid |

| IR (neat) | ~2245 cm⁻¹ (C≡N stretch) |

| ¹H NMR (CDCl₃) | Complex multiplet pattern (expected) |

| ¹³C NMR (CDCl₃) | ~122 ppm (CN), other aliphatic signals |

Alternative Organometallic Approaches

While LDA-mediated alkylation is highly effective, other organometallic strategies exist, though they are less commonly applied for this specific transformation.

-

Organozinc Reagents: The Reformatsky reaction involves the formation of an organozinc enolate from an α-halo ester.[11][12] A related transformation, the Blaise reaction, can be applied to nitriles.[13] This would involve reacting an α-bromo nitrile with activated zinc. Organozinc reagents are notably less reactive and more tolerant of other functional groups compared to organolithiums, offering a milder alternative, though yields may vary.[14]

-

Grignard Reagents: Direct α-deprotonation of nitriles with Grignard reagents is generally inefficient, as the primary reaction pathway is nucleophilic addition of the Grignard reagent to the electrophilic nitrile carbon, leading to ketones after hydrolysis.[15][16][17] Specialized methods for generating C-magnesiated nitriles exist but are considered advanced techniques not typically used for this type of synthesis.[18]

Conclusion

The synthesis of this compound is efficiently achieved through the organometallic-mediated α-alkylation of valeronitrile. The use of lithium diisopropylamide as a strong, non-nucleophilic base provides a high-yielding and selective method for generating the requisite nitrile anion for subsequent SN2 displacement with a propyl halide. The success of this synthesis is critically dependent on the rigorous exclusion of water and atmospheric oxygen, as well as precise temperature control. The protocol detailed in this guide represents a robust and reliable method for accessing this important pharmaceutical intermediate, providing a foundational technique for researchers in synthetic and medicinal chemistry.

References

-

University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

-

PrepChem. (2017). Synthesis of (a) 2-(-chloro ethyl) 2-propyl pentane nitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

Wikipedia. (2023). Organozinc chemistry. Retrieved from [Link]

-

García-Viñuales, S., et al. (2019). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (2007). Quantitative α‐Alkylation of Primary Nitriles. Synthetic Communications, 37(22), 4029-4035. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Fleming, J. J., et al. (2006). C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations. Organic Letters, 8(20), 4453-4455. Retrieved from [Link]

-

Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Química Orgánica. (n.d.). Reaction of nitriles with organometallics. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Preparation Of Valproic Acid And It's Sodium Salt. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 20.7: Chemistry of Nitriles (McMurry). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

-

Ingenta Connect. (2007). Quantitative α-Alkylation of Primary Nitriles. Synthetic Communications, 37(22), 4029-4035. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Alkylation With LDA Mechanism. YouTube. Retrieved from [Link]

-

ChemOrgChem. (2024). LDA| Lithium Di-isopropyl Amide| Dianion Reactivity| Alkylation|Problem solved. YouTube. Retrieved from [Link]

-

ResearchGate. (2019). A four-step synthetic procedure for the preparation of valproic acid. Retrieved from [Link]

- Google Patents. (1992). US5101070A - Process for preparing valproic acid.

-

ResearchGate. (2019). Synthesis of valproic acid for medicinal chemistry practical classes. Retrieved from [Link]

-

National Institutes of Health. (2006). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

- Google Patents. (2003). DE10161335C1 - Preparation of organo-zinc halides.

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

- Google Patents. (2000). EP0835859B1 - Process for producing valproic acid.

-

ChemOrgChem. (2024). LDA|Lithium diisopropylamide|Li-Enolate|α-alkylation|Problem Solved. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Reformatsky Reaction. Retrieved from [Link]

-

ACS Publications. (1993). Regioselective addition of organozinc reagents to 5,6-dihydropyridinium ions and synthetic equivalents. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (1999). Preparation and reactions of polyfunctional organozinc reagents in organic synthesis. Chemical Reviews. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-(2-chlorobenzoyl)-2-propylpentanenitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). 2-Propylheptanenitrile. Retrieved from [Link]

- Google Patents. (1991). US5053516A - Synthesis of 2-substituted-5-methylpyridines.

-

Professor Schwartz. (2020). Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.8: Organometallic Reagents. Retrieved from [Link]

-

ResearchGate. (2019). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). VERATRONITRILE. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]

Sources

- 1. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Process For Preparation Of Valproic Acid And It’s Sodium Salt [quickcompany.in]

- 3. researchgate.net [researchgate.net]

- 4. Process for producing valproic acid - Patent 0835859 [data.epo.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Quantitative α-Alkylation of Primary Nitriles: Ingenta Connect [ingentaconnect.com]

- 8. prepchem.com [prepchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Reformatsky Reaction [organic-chemistry.org]

- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 14. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations - PMC [pmc.ncbi.nlm.nih.gov]

catalytic methods for 2-propylvaleronitrile synthesis

An In-depth Technical Guide to the Catalytic Synthesis of 2-Propylvaleronitrile

Abstract

This compound, also known as 2-propylpentanenitrile or dipropylacetonitrile, is a critical chemical intermediate, most notably in the synthesis of Valproic Acid, a widely used anticonvulsant and mood-stabilizing drug. The efficiency, selectivity, and sustainability of its synthesis are paramount for pharmaceutical production. This guide provides an in-depth technical exploration of the core catalytic methodologies for synthesizing this compound, designed for researchers, chemists, and drug development professionals. We will dissect two primary, industrially relevant catalytic routes: the direct hydrocyanation of an alkene precursor and the ammoxidation of an alcohol precursor. The discussion emphasizes the mechanistic underpinnings, catalyst selection rationale, process variables, and detailed, actionable laboratory protocols.

Strategic Overview of Catalytic Routes

The synthesis of this compound (C₈H₁₅N) centers on the formation of a C-CN bond at a specific tertiary carbon. Catalysis offers elegant solutions to achieve this transformation with high atom economy and selectivity, moving beyond classical, stoichiometric methods that often involve hazardous reagents and generate significant waste. Two principal strategies, starting from readily available C8 precursors, dominate the landscape:

-

Hydrocyanation: The atom-economical addition of a cyanide source across the double bond of 2-propyl-1-pentene.

-

Ammoxidation: The reaction of 2-propyl-1-pentanol with ammonia and an oxidant to progressively form the nitrile.

This guide will explore the nuances of each pathway, providing the necessary framework for informed catalyst and process design.

Route 1: Nickel-Catalyzed Hydrocyanation

Hydrocyanation is the direct addition of hydrogen cyanide (HCN) to an unsaturated bond. For non-activated alkenes like 2-propyl-1-pentene, this transformation requires a transition-metal catalyst, typically a low-valent nickel complex.[1] This method is of immense industrial importance, exemplified by the production of adiponitrile, a nylon-6,6 precursor.[2]

Mechanistic Rationale and Catalyst Selection

The catalytic cycle, pioneered and refined by DuPont, provides a clear rationale for experimental design. It proceeds through several key steps, each influencing the overall rate and selectivity.

The Catalyst System: The most common and effective catalysts are nickel(0) complexes stabilized by phosphite ligands (P(OR)₃).[1]

-

Why Nickel(0)? Ni(0) is electron-rich, enabling the crucial first step: the oxidative addition of H-CN to the metal center, forming a nickel(II) hydride cyanide species.

-

Why Phosphite Ligands? Sterically bulky and electron-donating phosphite ligands, such as tritolylphosphite, are essential. They stabilize the Ni(0) state, prevent catalyst deactivation (e.g., formation of inactive Ni(CN)₂), and critically, influence the regioselectivity of the addition.[1][2]

The Catalytic Cycle:

Causality in Experimental Choices:

-

Regioselectivity: The synthesis of this compound requires the addition of the -CN group to the more substituted carbon of the double bond (a Markovnikov-type addition). This is electronically disfavored. However, with branched terminal alkenes, steric factors and the stability of the resulting nickel-alkyl intermediate can be manipulated by ligand choice to favor the branched product. While linear nitriles are often the thermodynamic product, specific ligand architectures can steer the reaction toward the desired branched isomer.[3]

-

Lewis Acid Co-catalyst: The final step, reductive elimination, is often rate-limiting.[1] Lewis acids (e.g., AlCl₃, BPh₃) can be added to coordinate to the nitrile ligand, increasing its electrophilicity and accelerating its elimination from the nickel center, thereby increasing the overall turnover frequency.

-

HCN Source: Direct use of HCN gas is extremely hazardous and impractical for most research settings. A "transfer hydrocyanation" approach is far safer and more controllable.[4] Here, a stable cyanohydrin (e.g., acetone cyanohydrin) or a malononitrile derivative serves as an in situ source of HCN, transferred to the substrate under catalytic conditions.[1][4]

Protocol: Transfer Hydrocyanation of 2-Propyl-1-pentene

This protocol describes a laboratory-scale synthesis using a safer HCN surrogate.

Materials:

-

Catalyst Precursor: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

Ligand: Tris(p-tolyl)phosphite [P(O-p-tol)₃]

-

Substrate: 2-Propyl-1-pentene

-

HCN Source: Acetone cyanohydrin

-

Solvent: Anhydrous Toluene

-

Inert Gas: Argon or Nitrogen

Procedure:

-

Catalyst Preparation (In Situ): In a glovebox or under a strict inert atmosphere, add Ni(cod)₂ (e.g., 0.02 mmol, 1 mol%) and Tris(p-tolyl)phosphite (e.g., 0.08 mmol, 4 mol%, 4 eq. to Ni) to a dry, argon-flushed Schlenk flask. Add anhydrous toluene (e.g., 5 mL) and stir the mixture at room temperature for 20-30 minutes until a homogeneous yellow solution is formed. Rationale: The excess phosphite ligand displaces the COD ligands to form the active Ni(0)L₄ catalyst and prevents catalyst decomposition.

-

Reaction Assembly: To the catalyst solution, add 2-propyl-1-pentene (e.g., 2.0 mmol, 1.0 eq.).

-

Initiation: Using a syringe pump for controlled addition, slowly add acetone cyanohydrin (e.g., 2.2 mmol, 1.1 eq.) to the stirred reaction mixture over a period of 4-6 hours. The reaction is typically conducted at a controlled temperature, for example, 50-70 °C. Rationale: Slow addition maintains a low steady-state concentration of free HCN, minimizing catalyst inhibition and side reactions.

-

Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via GC or GC-MS to observe the consumption of the starting alkene and the formation of the this compound product.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench any residual cyanide by adding an aqueous solution of sodium hypochlorite (bleach) with vigorous stirring. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel to yield pure this compound.

Route 2: Catalytic Ammoxidation of 2-Propyl-1-pentanol

Ammoxidation is a powerful oxidative transformation that converts a methyl or methylene group adjacent to a double bond or in an alcohol into a nitrile group. The process uses ammonia as the nitrogen source and oxygen (typically from air) as the terminal oxidant, making it a green and economically attractive route.[5] While traditionally a high-temperature, vapor-phase process for commodity chemicals like acrylonitrile, recent advances have enabled efficient liquid-phase ammoxidation of alcohols under milder conditions.[6]

Mechanistic Rationale and Catalyst Selection

The conversion of an alcohol to a nitrile via ammoxidation is not a single step but a sequential cascade of catalytic reactions occurring on the surface of a heterogeneous catalyst.

The Catalyst System:

-

Vapor-Phase: Multi-component mixed metal oxides are the catalysts of choice for industrial, high-temperature ammoxidation. Typical formulations include Bi/Mo/O or Fe/Sb/O systems on a silica support.[5] These materials possess a combination of acidic and redox sites necessary to catalyze the multi-step reaction.

-

Liquid-Phase (Modern Approach): For laboratory and fine chemical synthesis, milder conditions are preferable. Heterogeneous catalysts like manganese oxides (MnO₂) or, more recently, highly dispersed single-atom iron catalysts on nitrogen-doped carbon (Fe₁-N-C) have shown excellent activity for the ammoxidation of aliphatic alcohols at temperatures as low as 60-100 °C.[6][7]

The Reaction Pathway:

Causality in Experimental Choices:

-

Catalyst Functionality: The catalyst must be multifunctional. It requires redox sites (e.g., Mn³⁺/Mn⁴⁺ or Fe²⁺/Fe³⁺ couples) to facilitate the dehydrogenation steps (alcohol to aldehyde and imine to nitrile) and Lewis acid sites to promote the condensation of the aldehyde with ammonia.[7]

-

Reaction Medium: The reaction is often performed in an aqueous medium, using aqueous ammonia. Water is a green solvent and is also a byproduct of the reaction.[6]

-

Oxidant: Air is the ideal oxidant due to its low cost and availability. The reaction is often run under a positive pressure of air to ensure sufficient oxygen is dissolved in the liquid phase to regenerate the catalyst's active sites.[6]

Protocol: Liquid-Phase Ammoxidation of 2-Propyl-1-pentanol

This protocol is based on modern, milder methods using a heterogeneous catalyst.

Materials:

-

Catalyst: Single-atom iron on N-doped carbon (Fe₁-N-C) or commercially available Manganese(IV) oxide (MnO₂, activated).

-

Substrate: 2-Propyl-1-pentanol

-

Nitrogen Source/Solvent: Aqueous Ammonia (e.g., 25-28 wt%)

-

Oxidant: Pressurized Air or Oxygen

Procedure:

-

Reactor Setup: To a high-pressure autoclave reactor equipped with a magnetic stir bar, add the catalyst (e.g., Fe₁-N-C, 3-5 mol% Fe loading relative to substrate), 2-propyl-1-pentanol (e.g., 2.0 mmol), and aqueous ammonia (e.g., 5-10 mL).

-

Reaction Conditions: Seal the reactor. Purge it several times with compressed air, and then pressurize to the desired pressure (e.g., 0.5-1.0 MPa or ~70-145 psi).

-

Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-120 °C). The optimal temperature will depend on the specific catalyst used. Rationale: Elevated temperature and pressure are required to achieve reasonable reaction rates for the less reactive aliphatic alcohol and to ensure sufficient oxygen availability in the liquid phase.

-

Monitoring: The reaction can be monitored over time by carefully depressurizing the reactor, taking a sample of the liquid phase, and analyzing it by GC or HPLC.

-

Workup: After the desired conversion is reached (e.g., 12-24 hours), cool the reactor to room temperature and carefully vent the pressure.

-

Isolation & Purification: Filter the reaction mixture to recover the heterogeneous catalyst (which can be washed, dried, and reused). Extract the aqueous filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation.

Comparative Analysis of Catalytic Methods

The choice between hydrocyanation and ammoxidation depends on precursor availability, safety infrastructure, and desired process scale.

| Feature | Nickel-Catalyzed Hydrocyanation | Catalytic Ammoxidation |

| Precursor | 2-Propyl-1-pentene | 2-Propyl-1-pentanol |

| Key Reagents | Ni(0)/Phosphite Catalyst, HCN source | Metal Oxide Catalyst, NH₃, O₂ (Air) |

| Typical Conditions | Moderate Temp (50-70 °C), Inert atm. | Moderate to High Temp (80-450 °C), Pressure |

| Selectivity | Regioselectivity (branched vs. linear) is the key challenge. | High selectivity to nitrile is achievable; over-oxidation to CO₂ is a potential side reaction. |

| Atom Economy | Excellent (100% theoretical). | Good; water is the only major byproduct. |

| Advantages | Direct C-C bond formation, high atom economy. | Uses inexpensive reagents (ammonia, air), green oxidant. |

| Disadvantages | Toxicity of cyanide source (even surrogates require care), catalyst sensitivity. | Requires higher temperatures/pressures, potential for over-oxidation, multi-step pathway on catalyst surface. |

Future Outlook

The synthesis of this compound continues to be an area of active research, driven by the principles of green chemistry. Future advancements are expected in the following areas:

-

Hydrocyanation: Development of more robust and highly regioselective nickel or palladium catalysts that favor the branched product from aliphatic alkenes under mild conditions. Further exploration of non-toxic, solid cyanide sources would enhance safety and ease of handling.

-

Ammoxidation: Design of novel heterogeneous catalysts (e.g., supported noble metal nanoparticles, core-shell structures) that can perform liquid-phase ammoxidation of aliphatic alcohols with higher turnover frequencies at even lower temperatures and pressures.

-

Biocatalysis: The use of nitrile-synthesizing enzymes, such as aldoxime dehydratases, could offer an environmentally benign route, operating under ambient conditions in aqueous media, though this technology is still emerging for bulk chemical synthesis.[8]

By leveraging advanced catalytic science, the production of essential pharmaceutical intermediates like this compound can become more efficient, safer, and environmentally sustainable.

References

-

Wikipedia. Hydrocyanation. [Link]

-

Klimpel, A., et al. (2023). Nickel(0)‐Catalyzed Hydrocyanation of Terminal Allenes: A Regio‐ and Enantioselective Approach to Branched Allylic Nitriles. Advanced Synthesis & Catalysis, 365, 335–341. [Link]

-

Scilit. Nickel(0)‐Catalyzed Hydrocyanation of Terminal Allenes: A Regio‐ and Enantioselective Approach to Branched Allylic Nitriles. [Link]

-

Pusch, S. F., et al. (2023). Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes. ACS Catalysis. [Link]

-

Chen, Z., et al. (2022). Efficient iron single-atom catalysts for selective ammoxidation of alcohols to nitriles. Nature Communications. [Link]

-

Wang, F., et al. (2023). Branch-Selective Cyanation of Alkenes Through Photoinduced Traceless Functional Group Translocation. CCS Chemistry. [Link]

-

PubMed. Mechanistic Study of Unprecedented Highly Regioselective Hydrocyanation of Terminal Alkynes: Insight into the Origins of the Regioselectivity and Ligand Effects. [Link]

-

ACS Publications. Ligand-Controlled Ni-Catalyzed Regiodivergent Hydrocyanation of Unactivated Alkynes toward Linear and Branched Vinyl Nitriles. [Link]

-

ResearchGate. Metal oxide-catalyzed ammoxidation of alcohols to nitriles and promotion effect of gold nanoparticles for one-pot amide synthesis. [Link]

-

ACS Publications. Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes. [Link]

-

Universität zu Köln. Studies on Enantioselective Nickel-Catalyzed Hydrocyanation and Chromane Natural Products. [Link]

-

ACS Publications. Reaction-Induced Spreading of Metal Oxides onto Surfaces of Oxide Supports during Alcohol Oxidation: Phenomenon, Nature, and Mechanisms. [Link]

-

RSC Publishing. Ethanol gas-phase ammoxidation to acetonitrile: the reactivity of supported vanadium oxide catalysts. [Link]

-

RSC Publishing. Ligand development in the Ni-catalyzed hydrocyanation of alkenes. [Link]

- Google Patents. 2-Isopropyl-2-phenyl-5-(N-methyl-2-phenylethylamino)

-

European Patent Office. AMMOXIDATION OF A MIXTURE OF ALCOHOLS TO A MIXTURE OF NITRILES TO ACETONITRILE AND HCN. [Link]

- Google Patents.

-

PMC - NIH. A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols. [Link]

-

RSC Publishing. Oxidant free conversion of alcohols to nitriles over Ni-based catalysts. [Link]

-

ResearchGate. The ammoxidation of alcohols to nitriles a. [Link]

-

Organic Chemistry Portal. Nickel-Catalyzed Highly Regioselective Hydrocyanation of Terminal Alkynes with Zn(CN)2 Using Water as the Hydrogen Source. [Link]

-

PubMed. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. [Link]

-

ResearchGate. (a) Reaction pathways for the conversion of alcohol to nitrile using... [Link]

-

RSC Publishing. Nickel-catalyzed highly regioselective hydrocyanation of alkenes with Zn(CN)2. [Link]

-

Wikipedia. Ammoxidation. [Link]

-

India Science, Technology & Innovation - ISTI Portal. Development of vapour phase catalytic ammoxidation processes for the synthesis of aromatic nitriles. [Link]

- Google P

-

PubChem - NIH. This compound. [Link]

-

ResearchGate. The ammoxidation of alcohols over heterogeneous catalysts for the green synthesis of nitriles. [Link]

-

Journal of Materials Chemistry A (RSC Publishing). First achieving highly selective oxidation of aliphatic alcohols to aldehydes over photocatalysts. [Link]

- Google Patents. Preparation of 2-(N-formylamino)-propionitrile.

- Google Patents.

-

MDPI. Comprehensive Studies on the Role of Small Aliphatic Alcohols in the Direct Synthesis of Hydrogen Peroxide with a Combination of Solvent Step and In Situ FTIR-ATR Experiments. [Link]

- Google Patents.

-

Semantic Scholar. Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP) – Combined Experimental and Modeling Study. [Link]

Sources

- 1. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 2. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Nickel-catalyzed highly regioselective hydrocyanation of alkenes with Zn(CN)2 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ammoxidation - Wikipedia [en.wikipedia.org]

- 6. Efficient iron single-atom catalysts for selective ammoxidation of alcohols to nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2002016031A2 - Catalyst for ammoxidation and method for producing nitrile compound using the catalyst - Google Patents [patents.google.com]

An In-Depth Spectroscopic Guide to 2-Propylvaleronitrile: Elucidating Structure Through NMR, IR, and MS Analysis

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-propylvaleronitrile (also known as 2-propylpentanenitrile or 4-cyanoheptane), a significant intermediate in organic synthesis and a known impurity in the production of the anticonvulsant drug valproic acid.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. We will explore the causality behind experimental choices, interpret spectral data to confirm the molecular structure, and provide self-validating protocols for each technique.

Introduction: The Molecular Profile of this compound

This compound (C₈H₁₅N, Molar Mass: 125.21 g/mol ) is a branched aliphatic nitrile.[3] Its structure, featuring a nitrile group attached to a carbon bearing two propyl chains, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, quantification, and for ensuring the purity of pharmaceuticals like valproic acid, where it is considered a significant impurity (Valproic Acid Impurity I).[2][4] This guide will serve as a detailed roadmap for the spectroscopic characterization of this compound.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show four distinct signals due to the symmetry of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.5 - 2.7 | Multiplet (Quintet) | 1H | CH-CN (Hα) | The methine proton is deshielded by the adjacent electron-withdrawing nitrile group. It will be split by the four adjacent methylene protons. |

| ~ 1.5 - 1.7 | Multiplet | 4H | -CH₂-CH-CN (Hβ) | These methylene protons are adjacent to the methine and another methylene group, leading to complex splitting. |

| ~ 1.3 - 1.5 | Multiplet (Sextet) | 4H | -CH₂-CH₃ (Hγ) | These methylene protons are adjacent to a methyl and a methylene group. |

| ~ 0.9 - 1.0 | Triplet | 6H | -CH₃ (Hδ) | The terminal methyl groups will appear as a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show five signals, including the nitrile carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 120 - 125 | C≡N | The nitrile carbon atom is significantly deshielded and appears in this characteristic region. |

| ~ 35 - 40 | C H-CN (Cα) | The methine carbon is attached to the electron-withdrawing nitrile group. |

| ~ 30 - 35 | -C H₂-CH-CN (Cβ) | The methylene carbons directly attached to the chiral center. |

| ~ 20 - 25 | -C H₂-CH₃ (Cγ) | The next methylene carbons in the propyl chains. |

| ~ 13 - 15 | -C H₃ (Cδ) | The terminal methyl carbons. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set a spectral width of approximately 12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

-

Use a wider spectral width (e.g., 0-220 ppm).

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy: Identifying the Nitrile Functional Group

Infrared spectroscopy is a powerful technique for identifying functional groups. For this compound, the most prominent and diagnostic feature is the stretching vibration of the carbon-nitrogen triple bond (C≡N).

Interpretation of the IR Spectrum

The IR spectrum of this compound, as referenced in the SpectraBase database, would be expected to exhibit the following key absorption bands:

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Significance |

| ~ 2245 | Strong, Sharp | C≡N stretch | This is the characteristic absorption for a nitrile group and is a key identifier for the molecule. |

| 2960-2850 | Strong | C-H stretch | These absorptions are due to the stretching of the C-H bonds in the propyl chains. |

| 1465 | Medium | C-H bend | Methylene scissoring vibration. |

| 1380 | Medium | C-H bend | Methyl symmetric bending (umbrella) vibration. |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be easily obtained as a neat thin film between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place a drop of the sample between the plates and acquire the sample spectrum.

-

Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Interpretation of the Mass Spectrum

Based on the principles of mass spectral fragmentation, the following peaks are anticipated in the EI-MS of this compound:

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Rationale |

| 125 | [C₈H₁₅N]⁺• | Molecular ion (M⁺•). |

| 82 | [M - C₃H₇]⁺ | Loss of a propyl radical (alpha-cleavage), a common fragmentation pathway for compounds with branching. |

| 68 | [M - C₄H₉]⁺ | Loss of a butyl radical. |

| 55 | [C₄H₇]⁺ | Further fragmentation of the alkyl chains. |

| 41 | [C₃H₅]⁺ | Allyl cation, a stable fragment. |

Fragmentation Workflow

The fragmentation process can be visualized as follows:

Caption: Major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Split injection mode.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Conclusion: A Unified Spectroscopic Picture

The combined application of NMR, IR, and MS provides a powerful and self-validating toolkit for the structural elucidation of this compound. While experimental NMR data remains to be published, the predictive analysis presented here, based on fundamental principles, offers a solid framework for its identification. The characteristic nitrile stretch in the IR spectrum and the predictable fragmentation pattern in the mass spectrum serve as robust confirmatory data points. This guide underscores the importance of a multi-technique spectroscopic approach in modern chemical analysis, providing researchers and drug development professionals with the necessary knowledge to confidently identify and characterize this important molecule.

References

-

Royal Society of Chemistry. (2008). Supplementary Information. Organic & Biomolecular Chemistry. [Link]

-

Štercel, F. (2025). Synthesis of valproic acid for medicinal chemistry practical classes. ResearchGate. [Link]

-

Ishii, Y., et al. (n.d.). Photocatalyzed Site-selective C-H to C-C Conversion of Aliphatic Nitriles. IRIS. [Link]

-

Pharmaffiliates. (n.d.). valproic acid and its Impurities. Retrieved from [Link]

-

Axios Research. (n.d.). Valproic Acid EP Impurity I. Retrieved from [Link]

-

Babu, B. R., et al. (2025). Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. Organic Process Research & Development. [Link]

-

Shimadzu. (n.d.). Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chromatographic Separation of 2-Propylvaleronitrile Isomers

This guide provides a comprehensive overview of the chromatographic techniques for the separation of 2-propylvaleronitrile isomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced methodologies of both gas and liquid chromatography, offering not just protocols, but the scientific rationale that underpins them.

Introduction: The Significance of Isomeric Purity

This compound, also known as 2-propylpentanenitrile or by its designation as Valproic Acid EP Impurity I, is a key chemical intermediate and a significant impurity in the synthesis of valproic acid, a widely used antiepileptic drug.[1] The molecular structure of this compound possesses a chiral center at the second carbon, leading to the existence of two enantiomers, (R)- and (S)-2-propylvaleronitrile. The separation of these stereoisomers is of paramount importance as enantiomers can exhibit different pharmacological and toxicological profiles. Furthermore, the potential for positional isomers, while less commonly discussed, necessitates robust analytical methods to ensure the purity and safety of pharmaceutical products.

This guide will explore the chromatographic strategies to resolve both enantiomeric and potential positional isomers of this compound, with a focus on the principles of method development and the justification for experimental choices.

Understanding the Isomers of this compound

The primary isomeric challenge in this compound analysis lies in its stereoisomerism. The presence of a stereocenter at the carbon atom to which the nitrile and propyl groups are attached results in two enantiomers.

Beyond stereoisomerism, it is prudent to consider the potential for positional isomers of heptanenitrile (C7H13N), the parent structure. While this compound is the most relevant in the context of valproic acid synthesis, other branched-chain isomers could theoretically be present as process-related impurities. A comprehensive analytical approach should be capable of distinguishing these as well.

Gas Chromatographic (GC) Approaches for Enantioselective Separation

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like this compound. For the resolution of its enantiomers, the use of a chiral stationary phase (CSP) is essential.

The Cornerstone of Chiral GC: Cyclodextrin-Based Stationary Phases

The most effective and widely used CSPs for the GC separation of enantiomers are based on cyclodextrins.[2][3] Cyclodextrins are cyclic oligosaccharides that form a chiral cavity. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selectors of the stationary phase, leading to the formation of transient diastereomeric complexes.[2]

The choice of cyclodextrin derivative is critical and depends on the specific analyte. For aliphatic nitriles, derivatized β- and γ-cyclodextrins are often the most suitable. These derivatives are typically dissolved in a polysiloxane polymer and coated onto a fused silica capillary column.[4]

Causality in Method Development for Chiral GC

The selection of GC parameters is a deliberate process aimed at maximizing the resolution of the enantiomers.

-

Chiral Stationary Phase Selection: The choice of a cyclodextrin-based CSP is dictated by its proven ability to form inclusion complexes with a wide range of chiral molecules. The derivatization of the cyclodextrin (e.g., permethylation, trifluoroacetylation) alters its selectivity, and screening different derivatives is often necessary to find the optimal phase for a new separation.

-

Temperature Program: The enantioselectivity of a chiral column is often temperature-dependent. Lower temperatures generally lead to stronger interactions between the analyte and the stationary phase, resulting in better resolution, albeit with longer analysis times. A temperature program is often employed to balance resolution and run time.

-

Carrier Gas and Flow Rate: Hydrogen or helium are the most common carrier gases in GC. The choice and flow rate are optimized to achieve the best column efficiency.

-

Detector: A Flame Ionization Detector (FID) is a robust and sensitive detector for organic compounds like this compound and is a common choice for this type of analysis.[5][6][7]

Step-by-Step Protocol for Chiral GC-FID Analysis

This protocol provides a starting point for the enantioselective analysis of this compound. Optimization will likely be required for specific applications.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Autosampler

Chromatographic Conditions:

| Parameter | Value | Rationale |

| Column | Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) or similar γ-cyclodextrin derivative CSP | Provides a chiral environment for enantiomeric separation. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for analyte transport. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for column efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Injection Volume | 1 µL | Prevents column overloading. |

| Split Ratio | 50:1 | For high concentration samples to avoid detector saturation. |

| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 2 °C/min to 150 °C | Gradual temperature increase to optimize separation. |

| Detector Temp. | 270 °C | Prevents condensation of the analyte. |

| Makeup Gas | Nitrogen | To optimize detector performance. |

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Vortex the sample to ensure homogeneity.

-

Transfer an aliquot to an autosampler vial.

Data Analysis:

-

Identify the peaks corresponding to the two enantiomers.

-

Calculate the resolution between the two peaks. A resolution of >1.5 is considered baseline separation.

-

Determine the enantiomeric excess (% ee) if required.

High-Performance Liquid Chromatographic (HPLC) Strategies

HPLC offers a versatile alternative to GC, particularly for less volatile compounds or when different selectivity is required. As with GC, a chiral stationary phase is necessary for the separation of enantiomers.

Foundational HPLC Chiral Stationary Phases

Two main classes of CSPs are widely used in HPLC for chiral separations: polysaccharide-based and Pirkle-type phases.

-

Polysaccharide-Based CSPs: These are derived from cellulose or amylose that are coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.

-

Pirkle-Type CSPs: These are "brush-type" phases where a small chiral molecule is covalently bonded to the silica surface.[8][9] The separation is based on π-π interactions, hydrogen bonding, and steric hindrance between the analyte and the chiral selector.[9][10]

Rationale in HPLC Method Development

The development of a successful chiral HPLC method hinges on the careful selection of the stationary and mobile phases.

-

Column Selection: The choice between a polysaccharide and a Pirkle-type column depends on the analyte's structure. For aliphatic nitriles, both can be effective, and screening is recommended. Pirkle-type columns are known for their durability due to the covalent bonding of the chiral selector.[8][9]

-

Mobile Phase: Chiral separations are often performed in normal-phase mode (e.g., hexane/isopropanol) as it can provide better selectivity. The ratio of the strong to weak solvent is a critical parameter for optimizing retention and resolution. Small amounts of additives, such as trifluoroacetic acid, can sometimes improve peak shape.

-

Detector: A UV detector is commonly used in HPLC. Since this compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is necessary.

Detailed Protocol for Chiral HPLC-UV Analysis

This protocol outlines a starting method for the HPLC separation of this compound enantiomers.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

UV-Vis Detector

Chromatographic Conditions:

| Parameter | Value | Rationale |

| Column | Regis Whelk-O1 (R,R) (250 x 4.6 mm, 5 µm) or similar Pirkle-type CSP | Provides a robust and selective chiral stationary phase. |

| Mobile Phase | Hexane / Isopropanol (95:5, v/v) | Common normal-phase eluent for chiral separations. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Controlled temperature for reproducible results. |

| Detection | UV at 210 nm | Low wavelength detection for compounds with weak chromophores. |

| Injection Vol. | 10 µL | Standard injection volume. |

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Separation of Positional Isomers

Should the need arise to separate positional isomers of heptanenitrile, both GC and HPLC can be effective. In this case, a non-chiral stationary phase would be used.

-

GC: A standard non-polar (e.g., 5% phenyl-methylpolysiloxane) or a more polar (e.g., polyethylene glycol) capillary column can be used. Separation will be based on differences in boiling points and polarity of the isomers.

-

HPLC: For HPLC, a reversed-phase C18 column or a normal-phase silica column could be employed.[11] The choice of mobile phase would be dictated by the polarity of the isomers. For aromatic positional isomers, columns with phenyl-based stationary phases can offer unique selectivity through π-π interactions.[11]

Visualizing the Chromatographic Workflow

The following diagrams illustrate the general workflows for the GC and HPLC analysis of this compound isomers.

Caption: Gas Chromatography workflow for enantioselective analysis.

Caption: HPLC workflow for enantioselective analysis.

Conclusion

The successful chromatographic separation of this compound isomers is a critical aspect of quality control in the pharmaceutical industry. This guide has provided a detailed framework for achieving this, with a strong emphasis on the scientific principles that guide method development. For enantioselective separations, chiral GC with cyclodextrin-based stationary phases and chiral HPLC with polysaccharide or Pirkle-type columns are the methods of choice. The provided protocols serve as robust starting points for further optimization. By understanding the underlying mechanisms of separation, researchers can confidently develop and validate methods that ensure the isomeric purity of this compound and, by extension, the safety and efficacy of related pharmaceutical products.

References

-

Element Lab Solutions. Pirkle-Type Chiral Stationary Phases. [Link]

-

PubMed. Screening of Pirkle-type chiral stationary phases for HPLC enantioseparations. [Link]

-

MDPI. Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. [Link]

-

Regis Technologies. Other Chiral Phases. [Link]

-

Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. [Link]

-

Supelco. Chiral Cyclodextrin Capillary GC Columns. [Link]

-

American Pharmaceutical Review. Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. [Link]

-

RSC Publishing. Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. [Link]

-

LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

-

Brieflands. Gas Chromatographic Analysis of Sodium Valproate in Plasma and Urine after Air Assisted Liquid-Liquid Microextraction. [Link]

-

SciSpace. A rapid and simple procedure for monitoring valproic acid by gas chromatography. [Link]

-

Oxford Academic. Reliable GC Method for Related Substances in Divalproex Sodium Drug. [Link]

-

Journal of Biological Research. A rapid and simple procedure for monitoring valproic acid by gas chromatography. [Link]

-

UFLA Periodicos. Valproic acid extraction methods in human samples using gas chromatography: a review. [Link]

-

Interchim. Method Development HPLC. [Link]

-

PubChem. Heptanenitrile. [Link]

-

ACS Publications. Optical Enantiodifferentiation of Chiral Nitriles. [Link]

-

RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

-

NIST WebBook. Heptanonitrile. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

-

PubChem. 2-Propylheptanenitrile. [Link]

-

PubChem. 2-(Propan-2-yl)pentanenitrile. [Link]

-

ResearchGate. (PDF) Chiral Recognition Mechanisms. [Link]

-

Nacalai Tesque, Inc. HPLC Column for Structual Isomers. [Link]

-

PubMed. Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. [Link]

-

PubMed Central. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

-

Chromatography Forum. separation of positional isomers. [Link]

-

ResearchGate. How to separate isomers by Normal phase HPLC?. [Link]

-

SemOpenAlex. Synthesis of Optically Active Aliphatic Nitriles from Aldehydes and Acids. [Link]

-

MOPAC. n-heptanenitrile. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. (PDF) Chiral Gas Chromatography. [Link]

-

PubMed Central. Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids. [Link]

-

YouTube. Draw all the Isomers of Heptane (C7H16). [Link]

-

Quora. What are the structural formula of isomers of heptane?. [Link]

-

ResearchGate. (PDF) Selectivity Tuning in Chiral Dual Column Gas Chromatography. [Link]

-

PubChem. 2-Propylhexanenitrile. [Link]

-

MDPI. Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. [Link]

-

ResearchGate. Progress in the separation of enantiomers of chiral drugs by HPLC without their prior derivatization | Request PDF. [Link]

-

PubMed Central. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

-

ResearchGate. Performance and mechanism of the separation of C8 α‐olefin from F‐T synthesis products using novel Ag‐DES | Request PDF. [Link]

Sources

- 1. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. scispace.com [scispace.com]

- 7. pagepressjournals.org [pagepressjournals.org]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. Other Chiral Phases - Regis Technologies [registech.com]

- 10. hplc.eu [hplc.eu]

- 11. nacalai.com [nacalai.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Propylvaleronitrile

Introduction

2-Propylvaleronitrile, also known as 2-propylpentanenitrile or 4-cyanoheptane, is an organic compound with the chemical formula C8H15N.[1][2][3] It is structurally characterized by a nitrile functional group attached to a branched alkyl chain. This compound is of significant interest to researchers and professionals in drug development and organic synthesis, primarily as a key intermediate and a known impurity in the synthesis of Valproic Acid, a widely used antiepileptic drug.[4] A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in research and manufacturing.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and methodologies for its analysis. The structure of this guide is designed to logically flow from fundamental properties to practical experimental considerations, ensuring a holistic understanding for the scientific community.

Core Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in various chemical and physical environments. These properties are crucial for predicting its reactivity, solubility, and appropriate storage and handling conditions.

Structural and Molecular Information

This compound possesses a simple yet distinct molecular architecture, which is the foundation of its chemical identity.

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. It is important to note that some reported values, particularly the boiling point, exhibit variability across different sources. This can be attributed to differences in experimental conditions and purity of the samples.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Characteristic | [3] |

| Boiling Point | 177 - 178 °C | [3] |

| 183 - 184 °C | [7] | |

| 193 °C at 760 mmHg | [8][9] | |

| Melting Point | -69 °C | [3] |

| Density | 0.809 g/cm³ (at 20 °C) | [3] |

| 0.811 g/cm³ (Predicted) | [7] | |

| Solubility | Limited solubility in water. Soluble in organic solvents. | [1] |

| Vapor Pressure | 1.33 hPa (at 44.3 °C) | [3] |

| Flash Point | 59 °C | [3] |

| 82.3°C | [8][9] |

Experimental Protocol: Determination of Boiling Point

The accurate determination of the boiling point is a fundamental experiment for characterizing a liquid compound. The following protocol outlines a standard laboratory procedure for determining the boiling point of this compound, emphasizing the causality behind each step to ensure a self-validating system.

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a vapor. This protocol employs a distillation method, a robust and widely accepted technique for boiling point determination.

Materials and Equipment

-

This compound sample

-

Distillation flask (e.g., 50 mL round-bottom flask)

-

Heating mantle with a stirrer

-

Thermometer (calibrated)

-

Condenser (Liebig or similar)

-

Receiving flask

-

Boiling chips

-

Clamps and stands

-

Barometer

Step-by-Step Methodology

-

Apparatus Setup:

-

Assemble the distillation apparatus as depicted in the diagram below. Ensure all glass joints are properly sealed.

-

Place a few boiling chips in the distillation flask to promote smooth boiling and prevent bumping.

-

Add approximately 20 mL of this compound to the distillation flask.

-

Position the thermometer such that the top of the bulb is level with the bottom of the side arm leading to the condenser. This placement is critical for accurately measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top for efficient cooling.

-

-

Heating and Distillation:

-

Begin heating the distillation flask gently using the heating mantle.

-

Observe the liquid for the onset of boiling. As the liquid heats up, you will see vapor rising and condensing on the thermometer bulb.

-

Record the temperature when the first drop of distillate is collected in the receiving flask. This is the initial boiling point.

-

Continue to heat at a steady rate to maintain a consistent distillation rate (approximately 1-2 drops per second).

-

Record the temperature at regular intervals throughout the distillation process. A stable temperature reading during distillation indicates a pure compound.

-

-

Data Recording and Analysis:

-

Record the atmospheric pressure from the barometer. The boiling point is pressure-dependent.

-

The observed boiling point range should be reported. For a pure compound, this range should be narrow.

-

If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be necessary using a nomograph or the Clausius-Clapeyron equation for highly accurate work.

-

Experimental Workflow Diagram

Caption: Workflow for the determination of the boiling point of this compound.

Spectroscopic Characterization

While detailed, raw spectral data is best presented in dedicated databases, a conceptual overview of the expected spectroscopic features of this compound is essential for its identification and structural confirmation.

Expected Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: The most prominent and characteristic absorption band will be due to the C≡N (nitrile) stretching vibration, typically observed in the range of 2260-2240 cm⁻¹. The spectrum will also show C-H stretching vibrations from the alkyl groups around 2960-2850 cm⁻¹ and C-H bending vibrations around 1465-1375 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will be complex due to the diastereotopic nature of some protons. However, one would expect to see signals corresponding to the methyl (CH₃) and methylene (CH₂) groups of the propyl chains, as well as the methine (CH) proton adjacent to the nitrile group. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the nitrile carbon (C≡N) in the range of 115-125 ppm. The remaining signals will correspond to the carbons of the alkyl chains.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z = 125. Fragmentation patterns would involve the loss of alkyl fragments from the parent molecule.

The relationship between the structure of this compound and its expected spectroscopic data is a cornerstone of its analytical characterization.

Caption: Conceptual relationship between the structure and spectroscopic analysis of this compound.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[5][8][10] Appropriate safety precautions must be taken during its handling and storage.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Handling: Handle in a well-ventilated area. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[8][10]

-

Storage: Store in a cool, well-ventilated area in a tightly sealed container.[3][8]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. From its fundamental molecular characteristics to practical experimental considerations and safety protocols, the information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the confident and safe use of this compound in their work. The provided data and methodologies underscore the importance of a thorough understanding of a compound's properties for successful scientific and industrial applications.

References

Sources

- 1. CAS 13310-75-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | High Purity | For Research Use [benchchem.com]

- 3. This compound Chemical Properties, Uses, Safety Data & Supplier China | High Purity Nitrile Compounds [nj-finechem.com]

- 4. This compound | 13310-75-3 [chemicalbook.com]

- 5. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 13310-75-3 | LGC Standards [lgcstandards.com]

- 7. This compound CAS#: 13310-75-3 [m.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

2-propylvaleronitrile reaction with Grignard reagents

An In-depth Technical Guide to the Reaction of 2-Propylvaleronitrile with Grignard Reagents

Abstract

The synthesis of ketones is a cornerstone of organic chemistry, pivotal in the development of pharmaceuticals, fragrances, and fine chemicals. Among the myriad of synthetic strategies, the reaction of nitriles with Grignard reagents offers a robust and highly specific pathway to produce ketones, effectively avoiding the over-addition side reactions common with other carbonyl derivatives like esters. This guide provides a comprehensive exploration of the reaction between this compound and Grignard reagents. We will dissect the underlying reaction mechanism, present a detailed experimental protocol, address critical operational parameters, and offer insights into process optimization. This document is intended for researchers, chemists, and professionals in drug development seeking a deep, practical understanding of this valuable carbon-carbon bond-forming reaction.

Introduction: Strategic Importance in Ketone Synthesis